molecular formula H2MoS4 B15180550 Tiomolibdic acid CAS No. 13818-85-4

Tiomolibdic acid

Cat. No.: B15180550
CAS No.: 13818-85-4
M. Wt: 226.2 g/mol
InChI Key: IEGNLZVDENYZEJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiomolibdic acid can be synthesized through the reaction of molybdenum trioxide with hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:

MoO3+4H2SH2MoS4+3H2O\text{MoO}_3 + 4\text{H}_2\text{S} \rightarrow \text{H}_2\text{MoS}_4 + 3\text{H}_2\text{O} MoO3​+4H2​S→H2​MoS4​+3H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tiomolibdic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) compounds, while reduction can produce molybdenum(IV) species .

Scientific Research Applications

Tiomolibdic acid has a wide range of scientific research applications:

Mechanism of Action

Tiomolibdic acid exerts its effects primarily through its ability to form stable complexes with copper and proteins. These complexes are believed to be excreted via the bile, restoring the normal excretion route of copper that is impaired in patients with Wilson’s disease. This mechanism is more stable compared to other de-coppering agents, which often form unstable complexes excreted via urine .

Comparison with Similar Compounds

Similar Compounds

    Ammonium tetrathiomolybdate: Another chelating agent used for similar applications.

    D-penicillamine: A chelating agent used in the treatment of Wilson’s disease.

    Trientine: Another chelating agent for Wilson’s disease.

Uniqueness

Tiomolibdic acid is unique due to its high stability in forming complexes with copper, which makes it more effective in reducing copper levels in the body compared to other agents. Its ability to be excreted via bile rather than urine also reduces the risk of renal complications .

Properties

CAS No.

13818-85-4

Molecular Formula

H2MoS4

Molecular Weight

226.2 g/mol

IUPAC Name

bis(sulfanylidene)molybdenum(2+);sulfanide

InChI

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/q+2;;;;/p-2

InChI Key

IEGNLZVDENYZEJ-UHFFFAOYSA-L

Canonical SMILES

[SH-].[SH-].S=[Mo+2]=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.